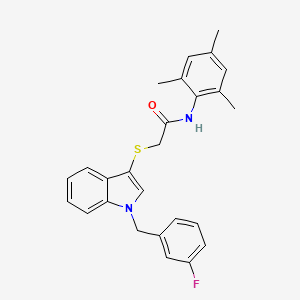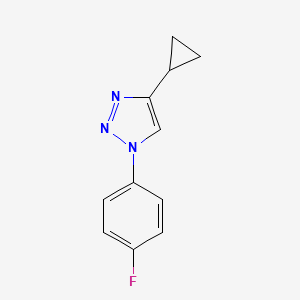![molecular formula C20H13N5O3 B2826474 1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 716332-54-6](/img/structure/B2826474.png)
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, also known as FIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FIQ is a member of the imidazoquinoxaline family, which has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Scientific Research Applications
1. AMPA Receptor Antagonism
A novel series of quinoxalinediones, related in structure to 1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, were found to inhibit [3H]AMPA binding from rat whole brain. These compounds, including 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, showed potent activity for the AMPA receptor, indicating potential applications in neuroscience research and drug development (Ohmori et al., 1994).
2. Lck Inhibitor Synthesis
Research on imidazo[1,5-a]quinoxalin-4-one, a related compound, involved the development of a new strategy for its synthesis. This method was applied to create BMS-238497, a novel and potent Lck inhibitor. Such inhibitors have significant implications in treating autoimmune diseases and cancers (Chen et al., 2004).
3. Antitubercular Agents
Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan, structurally similar to the chemical , were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Certain compounds showed significant antitubercular properties, highlighting potential applications in tuberculosis treatment (Kantevari et al., 2011).
4. Antitumor Activity
A study on substituted quinazoline and quinoxaline derivatives, related to the chemical in focus, explored their potential as antitumor agents. Some synthesized compounds, including 2-furano-4(3H)-quinazolinones, displayed significant anticancer activity, suggesting possible applications in cancer therapy (Noolvi et al., 2011).
5. Histamine H4 Receptor Inverse Agonists
Research on quinazoline-containing H4 receptor compounds, structurally akin to the queried chemical, led to the discovery of potent human H4 receptor inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, suggesting potential in developing dual-action antihistamine drugs (Smits et al., 2008).
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZVPYSEBKRAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2826392.png)

![(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B2826395.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2826398.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2826401.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)
